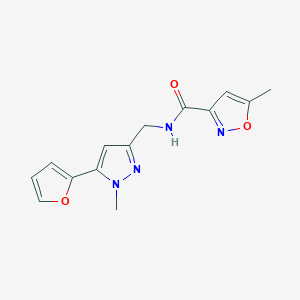

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

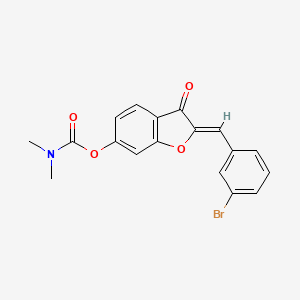

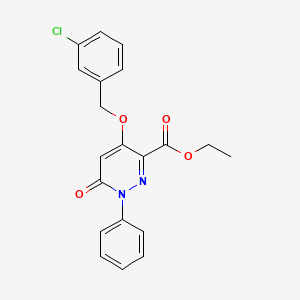

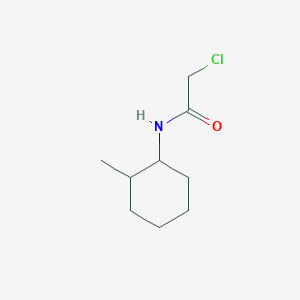

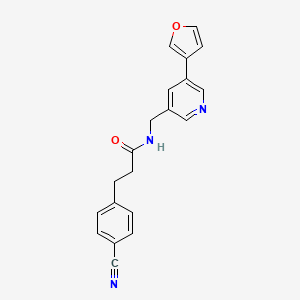

This compound is a complex organic molecule that includes several functional groups, including a furan ring, a pyrazole ring, and an isoxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are generally synthesized through methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a three-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Furan compounds generally undergo reactions such as electrophilic substitution and addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a colorless, flammable, highly volatile liquid .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds related to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide have been extensively studied. For instance, El’chaninov et al. (2018) described the N-methylation of 5-nitro-1H-indazole, leading to a mixture of 1-methyl-5(6)-nitroindazoles. Further transformations included condensation with furoyl chloride and treatment with P2S5, yielding N-(1-methylindazol-6-yl)furan-2-carboxamide and its subsequent conversion to 7-(fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through Jacobson oxidation. These steps highlight the complex synthetic routes employed to access structurally diverse heterocyclic compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).

Analgesic Activity

The analgesic properties of certain derivatives were examined by Igidov et al. (2022), who synthesized new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates via decyclization reactions. The analgesic activity of these compounds was tested using the "hot plate" method, showing potential therapeutic applications (Igidov et al., 2022).

Structure-Activity Relationships in Fungicides

Research into the fungicidal activity of aromatic heterocyclic carboxamides, including derivatives similar to this compound, was conducted by Banba et al. (2013). They synthesized positional isomers of these carboxamides, revealing insights into their structure-activity relationships and interaction with the succinate dehydrogenase enzyme in fungi (Banba, Yoshikawa, & Katsuta, 2013).

Antimicrobial and Anticancer Activities

The design and synthesis of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues were reported by Hassan et al. (2020). These compounds were evaluated for their antibacterial properties against various Gram-positive and Gram-negative bacteria, showcasing the medicinal chemistry applications of such molecules (Hassan et al., 2020).

Energetic Materials

Yu et al. (2017) explored the use of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. The synthesis and characterization of these compounds, including their thermal stabilities and detonation performances, indicate potential applications in the field of materials science for developing new energetic materials (Yu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-9-6-11(17-21-9)14(19)15-8-10-7-12(18(2)16-10)13-4-3-5-20-13/h3-7H,8H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEAQRLGSMNJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)

![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

![(6-Methoxypyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2711964.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide](/img/structure/B2711967.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2711973.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2711976.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2711978.png)